Anticancer Potency in HCT‑116 Colon Carcinoma Cells: 2‑Chlorobenzenesulfonamide SAR Class Effect
In a systematic SAR study of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives evaluated at the U.S. National Cancer Institute, the most potent compound in the series (compound 21) achieved a mean GI₅₀ of 1.9 µM across the full NCI‑60 panel and an IC₅₀ of 1.1 µM against HCT‑116 colon carcinoma cells [1]. Although the present compound was not individually profiled within that publication, it belongs to the same chemotype and retains the critical 2‑chlorobenzenesulfonamide pharmacophore that was essential for activity [1]. By contrast, the des‑chloro benzenesulfonamide analog showed at least 5‑fold weaker activity in HCT‑116 and A549 assays, confirming that the ortho‑chloro group is a key potency determinant [1]. This class‑level data supports the inference that the target compound shares the anticancer potential of its close congeners, while highlighting that removal of the chloro substituent would substantially compromise activity.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT‑116 colon carcinoma cells |
|---|---|
| Target Compound Data | No direct IC₅₀ reported; belongs to N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide class |
| Comparator Or Baseline | Des‑chloro benzenesulfonamide analog: IC₅₀ >5‑fold higher (exact value not disclosed); Compound 21 (2,4‑dichloro‑N‑(quinolin‑8‑yl)benzenesulfonamide): IC₅₀ = 1.1 µM |
| Quantified Difference | ≥5‑fold loss of potency upon removal of 2‑chloro substituent |
| Conditions | HCT‑116 cell line; 48‑h MTT or SRB assay (NCI protocol) |
Why This Matters
Procurement of the ortho‑chloro compound is mandatory to retain the potency advantage demonstrated by the class; replacement with a non‑chlorinated benzenesulfonamide is projected to reduce activity by at least 5‑fold.
- [1] Bułakowska, A.; Sławiński, J.; Siedlecka-Kroplewska, K.; et al. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorg. Chem. 2020, 104, 104280. View Source
